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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114

For Immediate Release

This technical support guide provides researchers, scientists, and drug development
professionals with a comprehensive overview of the BACEL inhibitor AZD3839, with a primary
focus on the reasons for the discontinuation of its clinical development. This document includes
guantitative data from preclinical and clinical studies, detailed experimental protocols for key
assays, and visual representations of relevant biological pathways and experimental workflows.

Frequently Asked Questions (FAQSs)

Q1: What was the primary reason for the discontinuation of AZD3839's clinical development?

Al: The clinical development of AZD3839 was discontinued due to a dose-related prolongation
of the QTcF interval observed in a Phase 1 single ascending dose study in healthy volunteers.
[1] This adverse effect raised significant cardiac safety concerns, outweighing the potential
therapeutic benefits of the compound.

Q2: What is AZD3839 and what was its intended mechanism of action?

A2: AZD3839 is an orally available, brain-permeable small molecule inhibitor of the beta-site
amyloid precursor protein-cleaving enzyme 1 (BACE1).[2][3][4] BACEL1 is a key enzyme in the
amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein
(APP). By inhibiting BACE1, AZD3839 was designed to reduce the production of amyloid-beta
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(AB) peptides, which are believed to be a central component in the pathophysiology of
Alzheimer's disease.[2][3][4]

Q3: Was AZD3839 effective at reducing amyloid-beta levels?

A3: Yes, preclinical and clinical data demonstrated that AZD3839 effectively reduced AP levels.
In preclinical animal models, AZD3839 showed a dose- and time-dependent lowering of AB in
the brain, cerebrospinal fluid (CSF), and plasma.[2][3][4] In the Phase 1 clinical trial, single oral
doses of AZD3839 led to a reduction of AB40 and AB42 in plasma, confirming its mechanism of
action in humans.[5]

Q4: What is QTcF prolongation and why is it a concern?

A4: QTcF prolongation refers to the lengthening of the corrected QT interval on an
electrocardiogram (ECG), which represents the time it takes for the heart's ventricles to
repolarize after a heartbeat. A prolonged QT interval is a biomarker for an increased risk of
developing a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP). Drug-
induced QT prolongation is a significant safety concern for regulatory agencies and a common
reason for the termination of drug development programs.

Q5: Are there other BACEL inhibitors that have been discontinued, and for what reasons?

A5: Yes, the clinical development of several BACEL inhibitors has been halted. While some,
like AZD3839, were stopped due to safety concerns, many others were discontinued due to a
lack of efficacy in Phase 2 and 3 trials. These trials failed to show a significant slowing of
cognitive decline in patients with mild-to-moderate Alzheimer's disease, despite successfully
reducing AP levels. This has led to a broader debate within the scientific community about the
timing of intervention and the overall validity of the amyloid hypothesis as a therapeutic target
for symptomatic Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of
AZD3839.

Table 1: Preclinical Efficacy and Selectivity of AZD3839
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Parameter Value Species/System Reference
BACE1 IC50 (Ap40
] 4.8 nM SH-SY5Y cells [2]
reduction)
BACEL1 IC50 (Ap40 Mouse prima
_ (A 50.9 nM _ primary [2]
reduction) cortical neurons
BACE1 IC50 (Ap40 Guinea pig primar
_ (AP 24.8 nM ] Pigp Y [2]
reduction) cortical neurons
Selectivity vs. BACE2 14-fold In vitro [21[3114]
Selectivity vs. _
) >1000-fold In vitro [21[3114]
Cathepsin D
Maximal AB40
~60-70% Mouse [1]

Inhibition (in vivo)

Table 2: Phase 1 Clinical Trial Data for AZD3839
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Parameter Value Population Reference

Dose Range (Single

) 1-300 mg Healthy Volunteers [1]
Ascending Dose)
Mean QTcF
) 5-6 ms Healthy Volunteers [1]
Prolongation at 60 mg
Mean QTcF
Prolongation at 100 9-10 ms Healthy Volunteers [1]
mg
Mean QTcF
Prolongation at 300 16 ms Healthy Volunteers [1]
mg
Plasma AB40 EC50 46 nM Healthy Volunteers [5]
Plasma AB42 EC50 59 nM Healthy Volunteers [5]
Maximum Plasma Af3
~55% Healthy Volunteers [5]

Reduction

Experimental Protocols

1. BACEL1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a common method for assessing BACEL inhibitory activity in vitro.

e Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In
its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACEL,
the fluorophore is separated from the quencher, resulting in an increase in fluorescence that
is proportional to enzyme activity.

e Materials:
o Recombinant human BACE1 enzyme

o BACEL FRET peptide substrate
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[e]

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

o

Test compound (AZD3839) at various concentrations

[¢]

96-well black microplate

[¢]

Fluorescence plate reader

e Procedure:
o Prepare serial dilutions of AZD3839 in assay buffer.
o In the microplate, add the BACE1 enzyme solution to each well.

o Add the AZD3839 dilutions to the respective wells. Include a positive control (enzyme
only) and a negative control (buffer only).

o Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a
controlled temperature (e.g., 37°C).

o Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.

o Measure the fluorescence intensity at appropriate excitation and emission wavelengths
(e.g., 320 nm excitation and 405 nm emission) over time (kinetic assay) or at a fixed
endpoint.

o Calculate the percent inhibition for each AZD3839 concentration and determine the IC50
value.

2. Amyloid-Beta (AB) Quantification in CSF and Plasma (ELISA)

This protocol outlines a standard enzyme-linked immunosorbent assay for measuring AB
levels.

e Principle: A capture antibody specific for Af is coated onto a microplate. The sample (CSF or
plasma) is added, and A binds to the capture antibody. A detection antibody, also specific
for ApB and conjugated to an enzyme, is then added. Finally, a substrate is introduced, which
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is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent)
that is proportional to the amount of AB in the sample.

o Materials:

o AP ELISA kit (containing antibody-coated plates, detection antibodies, standards, and
buffers)

o CSF or plasma samples

o Microplate reader

e Procedure:

[¢]

Prepare AP standards of known concentrations.

o Add standards and samples to the wells of the antibody-coated microplate.

o Incubate to allow AP to bind to the capture antibody.

o Wash the plate to remove unbound material.

o Add the enzyme-linked detection antibody and incubate.

o Wash the plate again.

o Add the substrate and incubate for color development.

o Stop the reaction and measure the absorbance or luminescence using a microplate
reader.

o Generate a standard curve and calculate the Af3 concentrations in the samples.

3. Clinical QTcF Interval Monitoring

This protocol describes the standard procedure for monitoring the QTcF interval in a clinical trial
setting.
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e Principle: The QT interval is measured on a 12-lead ECG and corrected for heart rate using
a formula, most commonly Fridericia's correction (QTcF = QT / RR”"0.33), to provide a
standardized assessment of ventricular repolarization.

e Procedure:
o Obtain a standard 12-lead ECG from the participant at rest.

o Measure the QT interval from the beginning of the QRS complex to the end of the T wave.
This is typically done in lead Il or V5.

o Measure the RR interval (the time between two consecutive R waves).
o Calculate the heart rate (60 / RR interval in seconds).
o Apply Fridericia's correction formula to calculate the QTcF.

o Record the QTcF value and compare it to baseline and predefined thresholds for
prolongation (e.g., >450 ms, or an increase of >30 ms from baseline).

o Repeat ECGs at specified time points after drug administration to assess for any changes
in the QTcF interval.

Visualizations

Caption: Amyloidogenic pathway and the inhibitory action of AZD3839.
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Caption: AZD3839 Phase 1 clinical trial workflow and discontinuation decision.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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